4-Butyl-2,5-dihydroxybenzoic acid
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Overview
Description
4-Butyl-2,5-dihydroxybenzoic acid is a derivative of hydroxybenzoic acid, characterized by the presence of butyl and dihydroxy groups on the benzene ring. Hydroxybenzoic acids are a prominent class of phenolic acids known for their biochemical and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-2,5-dihydroxybenzoic acid typically involves the hydroxylation of butylbenzoic acid derivatives. One common method is the Kolbe-Schmitt reaction, which involves the carboxylation of phenolates under high pressure and temperature .
Industrial Production Methods: Industrial production of hydroxybenzoic acids often involves the extraction from natural sources such as plants, where they are present as secondary metabolites . The extraction process includes solvent extraction, purification, and crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-2,5-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Butyl-2,5-dihydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers, resins, and as an additive in food and cosmetics for its preservative qualities
Mechanism of Action
The mechanism of action of 4-butyl-2,5-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Action: It disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of the microorganisms
Comparison with Similar Compounds
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Known for its antioxidant and anti-inflammatory properties.
Salicylic Acid (2-Hydroxybenzoic Acid): Widely used in skincare for its anti-inflammatory and exfoliating effects.
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): Noted for its strong antioxidant activity.
Uniqueness: 4-Butyl-2,5-dihydroxybenzoic acid is unique due to the presence of the butyl group, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with lipid membranes compared to other hydroxybenzoic acids .
Properties
CAS No. |
686708-81-6 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-butyl-2,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C11H14O4/c1-2-3-4-7-5-10(13)8(11(14)15)6-9(7)12/h5-6,12-13H,2-4H2,1H3,(H,14,15) |
InChI Key |
MVHHQTYNTSJWFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1O)C(=O)O)O |
Origin of Product |
United States |
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